1-(Chloromethoxy)-4-methanesulfonylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethoxy)-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(10,11)8-4-2-7(3-5-8)12-6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGJPGSFMJAIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538084-42-2 | |
| Record name | 1-(chloromethoxy)-4-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Chloromethoxy 4 Methanesulfonylbenzene
Classical Approaches to Halomethyl Ether Synthesis and Adaptations
Historically, the synthesis of halomethyl ethers has been a cornerstone of organic chemistry, providing valuable intermediates for a variety of subsequent reactions. The classical approach to preparing chloromethyl ethers often involves the reaction of an alcohol or a phenol (B47542) with formaldehyde (B43269) and hydrogen chloride. This method, known as the Blanc chloromethylation when applied to aromatic rings, introduces a chloromethyl group onto the aromatic nucleus.
However, the direct chloromethylation of the aromatic ring of a sulfonylated compound like 4-methanesulfonylphenol presents challenges. The methanesulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Consequently, forcing conditions, such as the use of strong acids and high temperatures, would be necessary, potentially leading to side reactions and low yields.
An adaptation of classical methods for the synthesis of 1-(Chloromethoxy)-4-methanesulfonylbenzene would therefore likely proceed via the O-alkylation of 4-methanesulfonylphenol. In this approach, the phenolic hydroxyl group acts as a nucleophile. A common method for the preparation of chloromethyl aryl ethers involves the reaction of the corresponding phenol with a suitable chloromethylating agent. One traditional method involves the use of formaldehyde and hydrogen chloride, which can generate the highly reactive chloromethyl cation or a related electrophilic species in situ.
Another classical approach involves the use of bis(chloromethyl) ether. However, due to its high carcinogenicity, its use is now heavily restricted. A safer alternative involves the in situ generation of the chloromethylating agent. For instance, the reaction of a phenol with formaldehyde or a formaldehyde equivalent (like paraformaldehyde) in the presence of a chloride source (such as hydrogen chloride or a chlorosilane) can yield the desired chloromethyl ether. The reaction is typically acid-catalyzed. For a substrate like 4-methanesulfonylphenol, the nucleophilicity of the phenolic oxygen is reduced by the electron-withdrawing sulfonyl group, which may necessitate the use of a stronger base to deprotonate the phenol or more reactive electrophiles.
Modern Synthetic Protocols for Aromatic Chloromethylation Reactions
Modern synthetic chemistry has focused on developing more efficient, selective, and safer methods for chloromethylation reactions. These protocols often employ advanced catalytic systems and one-pot procedures to streamline the synthesis and improve yields.
The chloromethylation of aromatic compounds, especially those bearing deactivating groups like a sulfonyl moiety, can be significantly enhanced by the use of appropriate catalysts. Lewis acids are commonly employed to increase the electrophilicity of the chloromethylating agent. For the O-chloromethylation of 4-methanesulfonylphenol, catalysts can activate the formaldehyde or its equivalent.
Common Lewis acid catalysts that could be applicable include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). These catalysts can coordinate with the carbonyl oxygen of formaldehyde, making the carbon atom more susceptible to nucleophilic attack by the phenoxide.
Phase-transfer catalysis (PTC) represents another modern approach. In this methodology, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the chloromethylating agent is present. This can be particularly useful for enhancing the reaction rate of the sodium or potassium salt of 4-methanesulfonylphenol with a reagent like chloromethyl methyl ether or an in-situ generated chloromethylating species.
One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, save time, and minimize waste. A notable one-pot procedure for the synthesis of a related compound, 1-chloromethanesulfonyl-4-methanesulfonyl-benzene, has been reported with a yield of 71% lookchem.com. While the name differs slightly, it is plausible that this refers to the target compound, given the synthetic context of preparing chloromethyl sulfones from sulfonyl chlorides. This process involves the reduction of a sulfonyl chloride to a sulfinate salt, which is then alkylated in situ. While this specific example leads to a C-S bond, similar one-pot strategies can be envisioned for the O-alkylation of 4-methanesulfonylphenol.
A plausible one-pot synthesis of this compound could involve the reaction of 4-methanesulfonylphenol with a formaldehyde equivalent and a chloride source in a suitable solvent, with the reaction being driven to completion through the removal of water or by using a dehydrating agent.
Optimization of Reaction Conditions and Reagent Systems
The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the solvent, temperature, and pressure is crucial for developing a robust synthetic protocol.
The choice of solvent can have a profound impact on the rate and outcome of the synthesis of this compound. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates are key factors.
For the O-alkylation of 4-methanesulfonylphenol, polar aprotic solvents are often preferred. These solvents can dissolve the phenoxide salt and the electrophilic chloromethylating agent, facilitating their interaction. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) could also be employed. The following table illustrates the hypothetical effect of different solvents on the reaction yield, based on general principles of organic synthesis.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Hypothetical Yield (%) | Remarks |
|---|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 40 | 75 | Good solubility for reactants, easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | 80 | Can coordinate with cations, potentially enhancing reactivity. |
| Acetonitrile (MeCN) | 37.5 | 82 | 85 | Polar aprotic, good for SN2 reactions. |
| Dimethylformamide (DMF) | 36.7 | 153 | 90 | High boiling point allows for higher reaction temperatures, excellent solvating power. |
| Toluene | 2.4 | 111 | 60 | Nonpolar, may be suitable for reactions involving phase-transfer catalysis. |
Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through decomposition or side reactions. For the O-alkylation of a phenol, there is an optimal temperature range that maximizes the yield of the desired product while minimizing the formation of impurities.
The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is generally not required for this type of transformation unless volatile reagents are used at temperatures above their boiling points. In such cases, a sealed reaction vessel would be necessary to maintain the concentration of the reactants in the solution.
The following table provides a hypothetical representation of the effect of temperature on the reaction yield.
| Temperature (°C) | Hypothetical Reaction Time (h) | Hypothetical Yield (%) | Selectivity |
|---|---|---|---|
| 0 | 24 | 40 | High |
| 25 (Room Temperature) | 12 | 75 | High |
| 50 | 6 | 90 | Good |
| 80 | 3 | 85 | Moderate (potential for side products) |
| 100 | 1.5 | 70 | Low (significant decomposition/byproduct formation) |
Alternative Precursors and Synthetic Diversification
The diversification of synthetic pathways to this compound is crucial for improving efficiency, safety, and accessibility of the compound. This section delves into two key areas of synthetic diversification: the use of 4-methanesulfonylphenol with formaldehyde derivatives and the exploration of precursors that avoid the direct use of gaseous hydrogen chloride.
Preparation from 4-Methanesulfonylphenol and Formaldehyde Derivatives
A primary and logical synthetic approach to this compound involves the reaction of 4-methanesulfonylphenol with a formaldehyde source and a chlorinating agent. This method is analogous to the well-established Blanc chloromethylation reaction of aromatic compounds. wikipedia.org
The reaction mechanism typically proceeds via the acid-catalyzed generation of a hydroxymethyl cation or a related electrophilic species from formaldehyde. This electrophile then attacks the electron-rich aromatic ring of 4-methanesulfonylphenol. The directing effects of the hydroxyl and methanesulfonyl groups on the aromatic ring play a crucial role in the regioselectivity of this electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the methanesulfonyl group is a deactivating meta-director. Given the para-position is occupied by the methanesulfonyl group, the electrophilic attack is anticipated to occur at the ortho position relative to the hydroxyl group. However, the desired product is the O-alkylated chloromethyl ether, not a C-alkylation on the aromatic ring.
Therefore, the reaction conditions must be carefully controlled to favor O-alkylation over C-alkylation (chloromethylation of the ring). The formation of aryl chloromethyl ethers from phenols, formaldehyde, and hydrogen chloride is a known transformation, though often competing with ring chloromethylation. wikipedia.orgthieme-connect.de
A plausible synthetic route would involve the reaction of 4-methanesulfonylphenol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or trioxane, in the presence of a hydrogen chloride source. Anhydrous hydrogen chloride gas is a common reagent in these reactions. orgsyn.org The use of a suitable solvent, such as a chlorinated hydrocarbon, is also typical.
Table 1: Proposed Reaction Conditions for the Synthesis of this compound from 4-Methanesulfonylphenol
| Parameter | Proposed Condition | Rationale |
| Starting Material | 4-Methanesulfonylphenol | Provides the core aromatic sulfone structure. |
| Formaldehyde Source | Paraformaldehyde or Trioxane | Stable, solid sources of formaldehyde, easier to handle than formalin. |
| Chlorinating Agent | Anhydrous Hydrogen Chloride | Provides the chloride for the formation of the chloromethyl ether. |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Inert solvent that can facilitate the reaction and subsequent work-up. |
| Temperature | 0 °C to room temperature | Milder conditions may favor O-alkylation over C-alkylation and reduce side reactions. |
An alternative two-step approach could also be considered to circumvent the issue of competing C-alkylation. This would first involve the formation of the methoxymethyl (MOM) ether of 4-methanesulfonylphenol. The methoxymethylation of phenols is a high-yielding reaction, often utilizing chloromethyl methyl ether (MOM-Cl) and a base, or formaldehyde dimethyl acetal (B89532) with an acid catalyst. nih.govuclouvain.beresearchgate.net The resulting 1-(methoxymethoxy)-4-methanesulfonylbenzene could then be converted to the desired chloromethyl ether. This conversion can be achieved by reaction with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. organic-chemistry.org
Exploration of Non-Chlorine Based Precursors for Chloromethoxy Groups
The use of gaseous hydrogen chloride can be hazardous and requires specialized equipment. Therefore, exploring synthetic routes that utilize non-chlorine gas-based precursors for the chloromethoxy group is of significant interest.
One promising strategy involves the reaction of an acetal, such as dimethoxymethane (B151124) (formaldehyde dimethyl acetal), with an acid halide other than hydrogen chloride. It has been demonstrated that various acid halides can react with acetals in the presence of a Lewis acid catalyst to generate haloalkyl ethers in high yields. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
For the synthesis of this compound, a potential pathway would be the in situ generation of the chloromethoxy group from the reaction of 1-(methoxymethoxy)-4-methanesulfonylbenzene (the MOM-protected phenol) with an appropriate reagent. While many methods focus on the deprotection of MOM ethers, specific conditions can be tailored for the conversion to the chloromethyl ether.
A plausible approach involves the reaction of the pre-formed 1-(methoxymethoxy)-4-methanesulfonylbenzene with an acyl chloride, such as acetyl chloride or benzoyl chloride, and a catalytic amount of a Lewis acid like zinc(II) chloride or tin(IV) chloride. organic-chemistry.org This reaction would generate the desired this compound and the corresponding methyl ester as a byproduct.
Table 2: Potential Non-Chlorine Gas Precursors for the Chloromethoxy Group
| Precursor System | Reactant 1 | Reactant 2 | Catalyst | Product |
| Acyl Halide Route | 1-(Methoxymethoxy)-4-methanesulfonylbenzene | Acetyl Chloride | Zinc(II) Chloride | This compound |
| Sulfonyl Halide Route | 1-(Methoxymethoxy)-4-methanesulfonylbenzene | Thionyl Chloride | (Lewis Acid) | This compound |
The exploration of these alternative synthetic methodologies not only provides more versatile and potentially safer routes to this compound but also opens avenues for the synthesis of a broader range of related aryl chloromethyl ethers. Further research and optimization of these proposed pathways are necessary to establish their viability and efficiency.
Chemical Reactivity and Transformation Mechanisms of 1 Chloromethoxy 4 Methanesulfonylbenzene
Nucleophilic Substitution Reactions at the Chloromethyl Center
The chloromethyl group of 1-(Chloromethoxy)-4-methanesulfonylbenzene is the primary site for nucleophilic substitution. This functional group, an α-chloro ether, exhibits exceptionally high reactivity due to the influence of the adjacent oxygen atom. The mechanistic pathway for substitution at this center is heavily skewed towards a unimolecular nucleophilic substitution (S_N1) mechanism.
The propensity for an S_N1 pathway is rooted in the stability of the carbocation intermediate that forms upon the departure of the chloride leaving group. The oxygen atom, being directly attached to the incipient carbocationic center, can effectively stabilize the positive charge through resonance by donating a lone pair of electrons. This delocalization creates a highly stable oxocarbenium ion intermediate. The stability of this intermediate significantly lowers the activation energy for the rate-determining step (the loss of the leaving group), making the S_N1 pathway kinetically favorable. Factors that typically favor S_N1 reactions, such as the use of polar protic solvents to stabilize the ionic intermediates, further facilitate this pathway.
While the carbon center is primary, which would typically favor a bimolecular (S_N2) reaction, the overwhelming resonance stabilization provided by the ether oxygen makes the S_N1 mechanism dominant. An S_N2 mechanism, which involves a backside attack by a nucleophile, is sterically accessible but kinetically less favorable compared to the rapid formation of the stabilized oxocarbenium ion. Therefore, functionalization of this compound at the chloromethyl center proceeds almost exclusively through an S_N1 or S_N1-like pathway.
The high electrophilicity of the chloromethyl carbon, amplified by its propensity to form a stable oxocarbenium ion, allows this compound to react readily with a wide array of nucleophiles. Although specific reaction data for this exact compound is sparsely detailed in publicly accessible literature, its function as an alkylating agent is evident from its structure. The compound serves as a reagent to introduce the (4-(methanesulfonyl)phenoxy)methyl group onto various substrates.
Nitrogen Nucleophiles: Primary and secondary amines, as well as heterocyclic compounds like imidazoles and pyrazoles, are effective nucleophiles. The reaction typically involves the nitrogen atom's lone pair attacking the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and displacing the chloride.
Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated using this reagent. The oxygen atom of the nucleophile attacks the chloromethyl center, resulting in the formation of an ether linkage. These reactions are often carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.
Sulfur Nucleophiles: Thiols and thiophenols, which are generally excellent nucleophiles, react efficiently to form thioethers. The high polarizability and soft nature of sulfur make it particularly reactive towards the soft electrophilic carbon of the chloromethyl group.
Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate) or other active methylene (B1212753) compounds, can be used to form new carbon-carbon bonds. These reactions provide a pathway for extending the carbon skeleton.
Below is a representative table of these nucleophilic substitution reactions.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Imidazole | N-Alkylated Imidazole |
| Oxygen | Phenol | Aryl Ether |
| Sulfur | Thiophenol | Thioether |
| Carbon | Diethyl Malonate | C-Alkylated Malonic Ester |
Electrophilic Character and Aromatic Ring Reactivity
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, bypassing the usual orientation rules of electrophilic aromatic substitution. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position.
In this compound, two potential directing groups are present: the chloromethoxy group (-OCH₂Cl) and the methanesulfonyl group (-SO₂CH₃). The oxygen atom of the ether moiety can act as a Lewis base to coordinate the lithium cation, potentially directing lithiation to the C3 position. Similarly, the oxygen atoms of the sulfone group can also direct metalation, reinforcing the activation of the C3 and C5 positions (which are equivalent). However, the methanesulfonyl group is generally considered a weaker DMG compared to groups like amides or even a methoxy (B1213986) group. In competitive scenarios, the stronger directing group typically controls the site of lithiation. Given the presence of two ortho positions (C3 and C5) relative to the sulfone and ether groups, lithiation is expected to occur at these sites, leading to the formation of an aryllithium intermediate that can be trapped by various electrophiles to yield 2,4-disubstituted or 2,4,6-trisubstituted benzene (B151609) derivatives.
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by its substituents. The methanesulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-M).
This significant electron withdrawal has two major consequences for EAS:
Ring Deactivation: The methanesulfonyl group pulls electron density out of the aromatic π-system, making the ring electron-poor. Since the rate-determining step of EAS involves the aromatic ring acting as a nucleophile to attack an electrophile, this decrease in electron density deactivates the ring, making it much less reactive than benzene. Reactions like nitration or halogenation, therefore, require harsher conditions to proceed.
Meta-Direction: The directing effect of a substituent is determined by its ability to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para positions relative to the -SO₂CH₃ group, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the sulfone. This is a highly destabilized arrangement due to the proximity of the positive charge to the electron-withdrawing group. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon bearing the substituent, leading to a more stable intermediate compared to the ortho and para counterparts. Consequently, the methanesulfonyl group is a strong meta-director for electrophilic aromatic substitution.
Radical Mediated Transformations
While ionic reactions dominate the chemistry of this compound, the potential for radical-mediated transformations exists, particularly involving the chloromethyl group. The C-H bonds of the methyl group within the methanesulfonyl moiety and the C-Cl bond of the chloromethoxy group are potential sites for radical reactions. However, specific research detailing radical-mediated transformations for this particular compound is not extensively documented in the literature. Plausible but unconfirmed pathways could include radical-initiated halogenation or coupling reactions under specific conditions that favor free-radical intermediates over ionic ones.
Rearrangement Reactions and Tandem Processes
Beyond simple bond cleavage and addition, this compound and its derivatives could potentially undergo more complex rearrangement and tandem reactions.
Aryl ethers are known to undergo thermal rearrangements. rsc.org For instance, the Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers. libretexts.org While this compound does not possess the required allyl group for a classic Claisen rearrangement, other intramolecular rearrangements involving the ether linkage could be envisioned under thermal or catalytic conditions. These rearrangements could potentially involve migration of the methanesulfonylphenyl group or cleavage and reformation of the ether bond at a different position on the aromatic ring, although such reactions would likely require significant energy input.
The initial activation of the chloromethoxy group, either through homolytic cleavage or other means, can serve as the entry point for a cascade of reactions. cmu.edunih.gov A cascade reaction is a sequence of intramolecular reactions that occur in a single synthetic operation, often leading to a significant increase in molecular complexity.
For example, the initial formation of the 1-(methoxymethoxy)-4-methanesulfonylphenyl radical could trigger a series of events if other reactive functional groups are present in the molecule. This could involve cyclizations, hydrogen atom transfers, or fragmentations, leading to the formation of complex polycyclic structures. The design of such cascade reactions is a powerful strategy in modern organic synthesis.
Table 2: Hypothetical Products from a Cascade Reaction Initiated by Radical Formation
| Starting Material Analogue | Initiator | Key Cascade Steps | Hypothetical Final Product |
| 1-(Chloromethoxy)-4-(pent-4-en-1-ylsulfonyl)benzene | AIBN, heat | Radical formation, 5-exo-trig cyclization, chlorine atom transfer | A chlorinated bicyclic sulfone |
| 1-(Chloromethoxy)-2-allyl-4-methanesulfonylbenzene | UV light | Radical formation, intramolecular addition to allyl group, subsequent rearrangement | A substituted dihydropyran derivative |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of cascade reactions.
Advanced Applications As a Synthetic Building Block and Reagent
Precursor for Carbonyl-Containing Compounds and Other Functional Groups
The primary transformation of the MSPM-protected functional group is its deprotection to regenerate the original alcohol. The conditions required for this cleavage are dictated by the dual nature of the MSPM group: it is both an acetal (B89532) and a benzyl (B1604629) ether derivative.
Comparison with other Protecting Groups:
PMB (p-Methoxybenzyl) Ethers: These are readily cleaved by oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) because the electron-donating methoxy (B1213986) group activates the ring to oxidation. nih.gov In contrast, the MSPM group, with its strongly electron-withdrawing sulfone moiety, deactivates the aromatic ring, making oxidative cleavage highly unlikely.
Benzyl (Bn) Ethers: These are typically cleaved by catalytic hydrogenolysis. medlifemastery.com The MSPM group may also be susceptible to hydrogenolysis, although the presence of sulfur could potentially interfere with certain catalysts.
SEM (2-(Trimethylsilyl)ethoxymethyl) Ethers: These acetal-type ethers are often cleaved using Lewis acids or fluoride (B91410) sources. cmu.eduresearchgate.netnih.gov
Given its structure, the MSPM ether is most reliably cleaved by acidic hydrolysis, which targets the acetal linkage. Strong Lewis acids (e.g., MgBr₂, TiCl₄) or strong protic acids (e.g., trifluoroacetic acid) would be expected to efficiently hydrolyze the acetal and liberate the protected alcohol. cmu.eduresearchgate.net
Once the alcohol is deprotected, it serves as a precursor for conversion to other functional groups. For example, the regenerated alcohol can be oxidized to the corresponding aldehyde or ketone (a carbonyl-containing compound) using standard oxidation protocols such as Swern oxidation or reagents like Dess-Martin periodinane. Therefore, the MSPM group serves as a masked alcohol that, through a deprotection-oxidation sequence, can be converted into a carbonyl group.
Oxidation and Reduction Pathways of the Chloromethyl Group
The reactivity of the chloromethyl group in 1-(chloromethoxy)-4-methanesulfonylbenzene is a focal point for its application in organic synthesis. While specific literature on the oxidation and reduction of this particular compound is not extensively detailed, its behavior can be inferred from the known reactions of analogous chloromethyl ethers and compounds bearing a methanesulfonyl group.
Oxidation Pathways: The oxidation of the chloromethyl ether moiety can be challenging due to the presence of the electron-withdrawing methanesulfonyl group, which deactivates the aromatic ring. However, under suitable conditions, the chloromethyl group could potentially be oxidized to a formyl group. Strong oxidizing agents would likely be required, though care must be taken to avoid cleavage of the ether linkage or oxidation of the sulfur atom. Photocatalytic methods for the C(sp³)-H bond oxidation of aryl ethers to esters have been developed, suggesting a potential, albeit indirect, pathway for the functionalization of the chloromethyl group. eurekalert.org
Reduction Pathways: Reduction of the chloromethyl group in this compound can be approached through several methods. Catalytic hydrogenation could potentially reduce the chloromethyl group to a methyl group, although this might also affect the aromatic ring under harsh conditions. More commonly, hydride reagents are employed for such transformations. acsgcipr.orgchem-station.com Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing a wide variety of functional groups, including alkyl halides. chem-station.comharvard.edu However, its high reactivity might lead to the cleavage of the ether bond.
A milder reducing agent, such as sodium borohydride, might be more selective, although it is generally less reactive towards alkyl halides. psgcas.ac.in The choice of reducing agent would be critical to selectively target the chloromethyl group while preserving the methoxy and methanesulfonyl functionalities. The table below summarizes potential reducing agents and their expected reactivity.
| Reducing Agent | Potential Outcome on Chloromethyl Group | Potential Side Reactions |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Reduction to methyl group | Possible reduction of the aromatic ring |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction to methyl group | Potential cleavage of the ether linkage |
| Sodium Borohydride (NaBH₄) | Likely unreactive or slow reaction | Minimal side reactions expected |
| Diisobutylaluminum Hydride (DIBAL-H) | Potential for selective reduction | Less reactive than LiAlH₄, may offer better selectivity |
Conversion to Aldehydes, Ketones, Carboxylic Acids, and Alcohols
The chloromethyl ether functionality serves as a versatile precursor for the synthesis of various other functional groups.
Conversion to Aldehydes: A classic method for converting a benzylic halide to an aldehyde is the Sommelet reaction . wikipedia.org This reaction involves the treatment of the benzyl halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde. Given the structural similarity, this compound is a potential substrate for this transformation, which would yield 4-(methoxymethoxy)benzaldehyde, with the methanesulfonyl group remaining intact. Another approach is the direct hydrolysis of the chloromethyl ether under controlled conditions, which can yield an intermediate hemiacetal that subsequently decomposes to the aldehyde and methanol. gatech.edu
Conversion to Ketones: The conversion to ketones would necessitate the introduction of an additional carbon atom. This could be achieved through a multi-step sequence, for instance, by first converting the chloromethyl group to a nitrile via reaction with a cyanide salt, followed by a Grignard reaction and subsequent hydrolysis.
Conversion to Carboxylic Acids: Oxidation of the corresponding aldehyde, formed as described above, would be a straightforward method to obtain the carboxylic acid. Alternatively, a sequence involving cyanide displacement of the chloride followed by hydrolysis of the resulting nitrile would also lead to the carboxylic acid.
Conversion to Alcohols: Hydrolysis of this compound under aqueous conditions is expected to yield the corresponding alcohol, 4-(methylsulfonyl)phenol, and formaldehyde (B43269). gatech.eduorgsyn.org The reaction proceeds through the formation of an unstable hemiacetal which decomposes. For the selective formation of the benzyl alcohol derivative without cleavage of the ether, a nucleophilic substitution with a hydroxide (B78521) source under carefully controlled conditions would be required.
Integration into Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. frontiersin.org The electrophilic nature of this compound makes it a promising candidate for integration into MCRs.
Leveraging the Electrophilic Nature in MCRs
The key to utilizing this compound in MCRs lies in its electrophilicity. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic attack. The presence of the electron-withdrawing methanesulfonyl group at the para position further enhances the reactivity of the chloromethyl group by stabilizing the transition state of nucleophilic substitution reactions.
In the context of MCRs, this compound could act as the electrophilic component. For example, in a reaction involving a nucleophile and another component that can be activated to become nucleophilic, this compound could trap the in-situ generated nucleophile. This could be envisioned in variations of well-known MCRs like the Ugi or Passerini reactions, where the introduction of a potent electrophile can lead to novel molecular scaffolds. nih.gov
Development of Novel Synthetic Sequences Utilizing the Compound
The unique combination of a reactive chloromethyl ether and a stabilizing methanesulfonyl group opens avenues for the development of novel synthetic sequences. For instance, a sequence could begin with an MCR where this compound provides a scaffold, followed by further transformations of the methanesulfonyl group or the aromatic ring.
One potential application is in the synthesis of heterocyclic compounds. The chloromethyl group can react with binucleophiles in a cyclization reaction. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of thiazine (B8601807) derivatives. The specifics of such reactions would depend on the nature of the other components in the MCR and the reaction conditions. The development of such novel MCRs would significantly expand the synthetic utility of this compound.
Computational and Theoretical Investigations of 1 Chloromethoxy 4 Methanesulfonylbenzene
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For 1-(chloromethoxy)-4-methanesulfonylbenzene, the electronic characteristics are primarily dictated by the interplay between the electron-donating chloromethoxy group and the electron-withdrawing methanesulfonyl group, mediated by the aromatic benzene (B151609) ring.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
While no specific HOMO-LUMO gap data exists for this compound, we can infer its properties from related molecules. For instance, computational studies on thiophene (B33073) sulfonamide derivatives have shown that the presence of electron-withdrawing and donating groups significantly influences the HOMO-LUMO gap. mdpi.com In our target molecule, the methanesulfonyl group is strongly electron-withdrawing, which would lower the energy of the LUMO. Conversely, the chloromethoxy group, particularly the oxygen atom, can donate electron density to the aromatic ring, raising the HOMO energy. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that this compound is likely to be a reactive molecule.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical Estimation)
| Molecular Orbital | Predicted Energy (eV) | Characteristics |
| HOMO | Relatively High | Primarily localized on the benzene ring and the oxygen of the chloromethoxy group. |
| LUMO | Relatively Low | Primarily localized on the benzene ring and the methanesulfonyl group. |
| HOMO-LUMO Gap | Relatively Small | Suggests high reactivity. |
Note: The values in this table are qualitative predictions based on the electronic effects of the substituent groups.
An electrostatic potential map (ESP) illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map is predicted to show a distinct polarization.
The region around the methanesulfonyl group, particularly the sulfur and oxygen atoms, will exhibit a strong negative electrostatic potential (red/yellow areas) due to the high electronegativity of oxygen. This area is a likely site for electrophilic attack. In contrast, the hydrogen atoms of the methyl group and the aromatic ring will have a positive electrostatic potential (blue areas). The chloromethoxy group presents a more complex picture. The oxygen atom will be an area of negative potential, while the chlorine atom, being highly electronegative, will also draw electron density, creating a region of positive potential on the adjacent carbon and hydrogen atoms. This makes the carbon of the chloromethoxy group a potential site for nucleophilic attack.
Reaction Pathway Elucidation through Computational Chemistry
Computational chemistry can model reaction pathways, identifying transition states and calculating activation energies, which provides insight into reaction mechanisms and kinetics.
Given its structure, this compound is susceptible to nucleophilic substitution at the carbon atom of the chloromethoxy group. The chlorine atom is a good leaving group, and the adjacent oxygen can stabilize a developing positive charge. Computational studies on similar chloroalkyl ethers, such as chloromethyl methyl ether, have elucidated the mechanisms of such reactions. wikipedia.orgorganic-chemistry.org
A likely reaction is the SN1 or SN2 substitution by a nucleophile. An SN1 mechanism would proceed through a resonance-stabilized carbocation intermediate. The activation energy for this step would be the primary determinant of the reaction rate. An SN2 reaction would involve a backside attack by the nucleophile, with a pentacoordinate transition state. The steric hindrance around the reaction center would be a key factor in the activation energy for an SN2 pathway. Computational modeling could determine the preferred mechanism by comparing the activation energies of the two pathways.
Table 2: Predicted Key Reactions and Influencing Factors for this compound
| Reaction Type | Key Features | Factors Influencing Activation Energy |
| SN1 Substitution | Formation of a resonance-stabilized carbocation. | Stability of the carbocation, solvent polarity. |
| SN2 Substitution | Backside attack by a nucleophile. | Steric hindrance, nucleophile strength. |
| Electrophilic Aromatic Substitution | Attack on the electron-rich aromatic ring. | Nature of the electrophile, directing effects of substituents. |
The choice of solvent can significantly impact reaction rates and equilibria. wikipedia.org For reactions involving this compound, particularly nucleophilic substitutions, the solvent polarity is a critical factor.
Polar protic solvents, such as water and alcohols, would be expected to accelerate SN1 reactions by stabilizing the carbocation intermediate and the chloride leaving group through hydrogen bonding. libretexts.org In contrast, polar aprotic solvents, like DMSO or acetone, would favor SN2 reactions. These solvents can solvate the cation but not the nucleophile, leaving the nucleophile more reactive. Computational models can incorporate solvent effects, providing more accurate predictions of reaction outcomes in different environments. Studies on the solvolysis of sulfonyl chlorides have demonstrated the importance of solvent nucleophilicity and ionizing power in determining the reaction mechanism. nih.govresearchgate.net
Conformational Analysis and Steric Hindrance Assessment
The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity. Conformational analysis of this compound would focus on the rotation around the C-O bond of the chloromethoxy group and the C-S bond of the methanesulfonyl group.
Computational studies on anisole (B1667542) (methoxybenzene) have shown that the methoxy (B1213986) group prefers to be coplanar with the benzene ring to maximize resonance stabilization. researchgate.netcolostate.edu However, in o-dimethoxybenzene, steric hindrance can lead to non-planar conformations. researchgate.net For this compound, the chloromethoxy group is likely to have a preferred orientation relative to the aromatic ring.
The methanesulfonyl group is bulkier and will also have preferred rotational conformations. Steric hindrance between the two substituent groups is not expected to be significant due to their para-positioning. However, the orientation of these groups will affect the accessibility of different parts of the molecule to reactants. A detailed conformational analysis would involve mapping the potential energy surface as a function of the rotational angles of the two substituent groups to identify the lowest energy conformers.
Energetic Profiles of Rotational Isomers
The conformational landscape of this compound is primarily defined by the rotation around the C-O bond of the chloromethoxy group and the C-S bond of the methanesulfonyl group. The energetic profiles of these rotations determine the relative populations of different rotational isomers (rotamers) at a given temperature.
Rotation around the aryl-O bond in anisole, a simpler structural analog, has been the subject of theoretical investigations. ibm.comacs.org These studies indicate that the planar conformation, where the methoxy group lies in the plane of the benzene ring, is the most stable. The barrier to rotation is influenced by steric and electronic effects.
For this compound, the presence of the chlorine atom on the methoxy group and the bulky methanesulfonyl group introduces additional complexity. It is hypothesized that the lowest energy conformation would involve the chloromethoxy group being planar with the benzene ring to maximize π-conjugation. However, steric hindrance between the chloromethyl group and the ortho-hydrogens of the benzene ring, as well as potential interactions with the methanesulfonyl group, could lead to non-planar ground states.
To illustrate the potential energetic differences between possible rotamers, a hypothetical energetic profile is presented in Table 1. This data is not derived from direct computation on this compound but is based on typical energy differences observed for rotational isomers in similar aromatic compounds.
Table 1: Hypothetical Relative Energies of this compound Rotational Isomers
| Rotational Isomer | Dihedral Angle (Car-Car-O-CH2Cl) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Planar (anti) | 0° | 0.0 | Lowest energy conformation with the chloromethyl group pointing away from the methanesulfonyl group. |
| Planar (syn) | 180° | 1.5 | Higher energy planar conformation due to potential steric or electrostatic repulsion between the chloromethyl and methanesulfonyl groups. |
| Perpendicular | 90° | 3.5 | Transition state for rotation, where π-conjugation is minimized. |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Actual values would require specific computational studies.
Impact of Conformation on Reactivity and Selectivity
The conformation of this compound is expected to significantly influence its reactivity and the selectivity of its reactions. The accessibility of the reactive chloromethoxy group, specifically the benzylic ether-like carbon, is conformation-dependent.
In reactions involving nucleophilic attack at the chloromethyl carbon, a conformation that minimizes steric hindrance around this site would be more reactive. For instance, a perpendicular arrangement of the chloromethoxy group relative to the benzene ring might expose the electrophilic carbon more effectively to incoming nucleophiles.
Furthermore, the electronic effects of the methanesulfonyl group, which is strongly electron-withdrawing, are transmitted through the benzene ring and can influence the reactivity of the chloromethoxy group. The degree of π-conjugation, which is conformation-dependent, will modulate the electronic influence of the methanesulfonyl group on the reaction center. A planar conformation would maximize this electronic communication, potentially stabilizing transition states for certain reactions.
Drawing parallels from studies on the reactivity of benzyl (B1604629) ethers siu.eduacs.orgyoutube.comacs.org, the cleavage of the C-O bond can be a key reaction pathway. The orientation of the chloromethoxy group could influence the stereoelectronic requirements for such cleavage reactions, thereby affecting reaction rates and product distributions. For example, intramolecular Heck reactions of secondary benzylic ethers have shown stereospecific outcomes dependent on the conformation of the starting material. acs.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their reactivity. mdpi.comnih.govcore.ac.ukresearchgate.net While no specific QSRR studies for this compound have been reported, we can discuss the potential application of this methodology to this class of compounds.
Correlation of Structural Parameters with Experimental Reactivity Data
To develop a QSRR model for a series of compounds including this compound, one would need a dataset of experimental reactivity data (e.g., reaction rates, equilibrium constants) for a set of structurally related molecules. Various molecular descriptors, which can be calculated using computational methods, would then be correlated with this reactivity data.
Relevant descriptors for this compound and its analogs could include:
Electronic Descriptors: Atomic charges, dipole moments, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. These would capture the electronic influence of substituents on the reaction center.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These would quantify the steric hindrance around the reactive site.
Table 2 presents a hypothetical set of descriptors and their potential correlation with a generic reactivity parameter for a series of substituted (chloromethoxy)benzenes. This is for illustrative purposes to demonstrate the QSRR concept.
Table 2: Hypothetical QSRR Data for Substituted (Chloromethoxy)benzenes
| Substituent at para-position | LUMO Energy (eV) | Steric Parameter (V) | Log(Reactivity) |
|---|---|---|---|
| -H | -0.5 | 1.0 | 0.5 |
| -NO2 | -1.2 | 1.2 | 1.2 |
| -OCH3 | -0.2 | 1.5 | 0.2 |
| -SO2CH3 (Target Compound) | -1.0 | 2.0 | 1.0 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. A valid QSRR model would require a larger dataset and rigorous statistical validation.
Predictive Models for Analogous Compounds
A well-validated QSRR model can be used to predict the reactivity of new, untested compounds that fall within the applicability domain of the model. core.ac.uknih.govdiva-portal.org For instance, a model developed for a series of substituted (chloromethoxy)benzenes could predict the reactivity of other analogs with different substitution patterns.
Modern approaches often employ machine learning algorithms to develop more sophisticated and predictive models. researchgate.netchemrxiv.orgmdpi.com These models can handle complex, non-linear relationships between molecular structure and reactivity. By training a machine learning model on a large dataset of known reactions and their outcomes for compounds structurally similar to this compound, it would be possible to create a predictive tool for its reactivity in various chemical transformations. The development of such predictive models is a growing area of research in computational chemistry and has the potential to accelerate the discovery of new reactions and molecules with desired properties.
Methodological Advancements and Future Research Directions
Novel Analytical Techniques for Reaction Monitoring and Product Characterization
To move beyond basic identification and gain deeper insights into the reaction dynamics and product purity of syntheses involving 1-(Chloromethoxy)-4-methanesulfonylbenzene, the adoption of advanced analytical methodologies is crucial.
The elucidation of reaction mechanisms is fundamental to optimizing synthetic protocols. In situ spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing valuable data on the formation of intermediates, transition states, and byproducts without the need for sample extraction. fu-berlin.deresearchgate.net Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for this purpose. researchgate.netsci-hub.se For instance, in a typical synthesis of this compound, ATR-FTIR could be employed to track the disappearance of the characteristic O-H stretching frequency of the starting phenol (B47542) and the appearance of the C-O-C ether linkage and C-Cl bond vibrations. This real-time data allows for precise determination of reaction kinetics and endpoints, leading to improved yield and purity.
Furthermore, advanced techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information about transient species formed during the reaction, offering a more complete mechanistic picture. fu-berlin.de The application of these non-invasive monitoring tools can significantly accelerate the development of more efficient and controlled synthetic processes for this compound.
The analysis of reaction mixtures containing this compound and related derivatives can be challenging due to the potential for isomeric byproducts and impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is an indispensable tool for the separation and identification of components in such complex mixtures. nih.govresearchgate.net The use of ion-exchange HPLC can be particularly effective for the analysis of sulfonated aromatic compounds. nih.gov
Modern advancements in mass spectrometry, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), provide enhanced selectivity and sensitivity, enabling the confident identification of trace impurities. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for volatile derivatives, offering high separation efficiency and detailed structural information through fragmentation analysis. mdpi.com The development of robust analytical methods using these advanced techniques is essential for ensuring the quality and purity of this compound for its intended applications.
Green Chemistry Principles in the Synthesis and Application
The integration of green chemistry principles into the synthesis and lifecycle of this compound is critical for minimizing its environmental impact. nih.govuniroma1.it Key areas of focus include the development of solvent-free and catalyst-free reaction conditions, as well as strategies to maximize atom economy and minimize waste.
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. researchgate.net Research into solvent-free reaction conditions for the synthesis of ethers and related compounds has shown considerable promise. chalmers.sechempanda.comresearchgate.net For the synthesis of this compound, exploring mechanochemical methods, such as ball milling, could provide a solvent-free alternative to conventional solution-phase reactions.
Furthermore, the development of catalyst-free synthetic routes is a key goal of green chemistry. While many etherification reactions employ catalysts, investigating catalyst-free alternatives, potentially utilizing microwave irradiation or ultrasonic energy to promote the reaction, could lead to simpler and more environmentally benign processes. researchgate.netorganic-chemistry.org
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgresearchgate.netekb.eg The ideal synthesis of this compound would involve a reaction with 100% atom economy, where all atoms of the reactants are incorporated into the final product. Addition reactions are a prime example of atom-economical processes.
The table below illustrates a hypothetical comparison of different synthetic routes to an ether, highlighting the principles of atom economy.
| Reaction Type | General Equation | Theoretical Atom Economy (%) | Byproducts |
|---|---|---|---|
| Addition Reaction | A + B → C | 100 | None |
| Williamson Ether Synthesis | RO⁻Na⁺ + R'X → ROR' + NaX | <100 | Inorganic Salt (e.g., NaCl) |
Exploration of Derivatization Strategies for Advanced Materials
The functional groups present in this compound, namely the chloromethoxy group and the methanesulfonylbenzene moiety, offer versatile handles for further chemical modification. chempanda.comthieme-connect.deorganicreactions.orgresearchgate.net The chloromethyl group, in particular, is a valuable precursor for introducing a wide range of functionalities. chempanda.comthieme-connect.deorganic-chemistry.orgresearchgate.net
Systematic exploration of derivatization strategies can lead to the synthesis of novel molecules with tailored functionalities for applications in materials science. For example, the chloromethoxy group can be readily converted into other ethers, esters, amines, and amides through nucleophilic substitution reactions. These transformations would allow for the tuning of properties such as solubility, reactivity, and thermal stability.
The methanesulfonylbenzene unit provides a stable aromatic core that can be further functionalized through electrophilic aromatic substitution, although the sulfonyl group is deactivating. google.com The development of a library of derivatives based on the this compound scaffold could lead to the discovery of new compounds with potential applications in polymers, liquid crystals, or as intermediates in the synthesis of more complex molecular architectures.
Emerging Roles in Chemical Biology Tool Development
While not a biological tool itself, this compound represents a key synthetic building block for the construction of sophisticated chemical probes and labels for studying biological systems. Its utility stems from its bifunctional nature: the reactive chloromethoxy handle allows for its covalent attachment to other molecules, while the 4-methanesulfonylphenyl group can act as a specific recognition element or a stable structural scaffold.
In the field of chemical biology, photoaffinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive small molecules. nih.gov These labels typically consist of three components: a recognition element that binds to the target protein, a photo-activatable group (e.g., diazirine, benzophenone, or aryl azide) that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry, or biotin) for enrichment and identification. rsc.orgnih.govwustl.eduresearchgate.net
The 4-methanesulfonylphenyl moiety is a known pharmacophore in several classes of drugs, including selective COX-2 inhibitors, where it plays a critical role in binding to the active site of the target enzyme. nih.govnih.gov Therefore, this compound can be used as a starting material to synthetically link this important recognition motif to a separate molecule that already contains the photo-activatable and reporter functionalities. The chloromethoxy group enables a facile etherification reaction with a hydroxyl or amine group on the photoaffinity core structure, completing the synthesis of the final probe.
A proposed synthetic strategy is outlined in the following table.
| Component 1 | Component 2 | Coupling Reaction | Product |
| Recognition Precursor: this compound | Probe Scaffold: A molecule containing a hydroxyl group, a diazirine, and a terminal alkyne. | Base-mediated etherification | A complete photoaffinity probe with the 4-methanesulfonylphenyl group as the target-binding element. |
Beyond photoaffinity labels, this compound is a versatile reagent for synthesizing a broader range of chemical probes. The 4-methanesulfonylphenyl group is metabolically stable and possesses specific electronic properties (strong hydrogen bond acceptor) that can be exploited in probe design. ontosight.ai Probes incorporating this moiety can be used to investigate enzyme families or receptor sites where this group is known to confer binding affinity or selectivity.
The synthetic utility lies in the ability to readily introduce the 4-(methanesulfonyl)phenoxymethyl group onto a variety of molecular scaffolds. For instance, a fluorescent dye containing a free hydroxyl or phenol group can be chemically tagged with the 4-methanesulfonylphenyl moiety via reaction with this compound. The resulting probe could be used for fluorescence polarization or microscopy-based assays to study protein-ligand interactions in real-time, where the sulfone group is a key part of the binding interaction.
Prospective Research Avenues and Unaddressed Challenges
A significant challenge in the widespread application of this compound is the scalability of its synthesis. The compound is typically prepared from 4-methanesulfonylphenol and a chloromethylating agent. The use of chloromethyl ethers as reagents and intermediates on an industrial scale is fraught with safety and regulatory challenges.
The primary concern is the potential for the formation of the highly toxic and carcinogenic byproduct, bis(chloromethyl) ether (BCME). nih.govcanada.ca The formation of BCME is often favored under certain reaction conditions, such as elevated temperatures or incorrect stoichiometry, during the synthesis of chloromethyl ethers from sources like formaldehyde (B43269) and hydrogen chloride. google.comgoogle.comresearchgate.net Consequently, any large-scale synthesis of this compound requires stringent process controls to minimize the formation of this impurity to parts-per-million (ppm) levels or below.
Alternative, safer synthetic routes are an active area of research. Methods that avoid the classical formaldehyde/HCl system, such as the reaction of acetals with acyl chlorides catalyzed by zinc salts, can generate the chloromethyl ether in situ with a lower risk of BCME formation. nih.govorganic-chemistry.org However, the scalability, cost-effectiveness, and efficiency of these alternative methods must be thoroughly evaluated. Furthermore, protocols for the safe handling and quenching of residual chloromethylating reagents are critical for any scalable process. google.com
The table below summarizes the key challenges and potential solutions for scalable synthesis.
| Challenge | Description | Potential Mitigation Strategy |
| BCME Formation | Formation of highly carcinogenic bis(chloromethyl) ether during chloromethylation. nih.gov | Strict temperature control (e.g., 0-20 °C), precise control of reactant ratios, use of anhydrous conditions. google.comgoogle.com |
| Reagent Toxicity | High toxicity and volatility of chloromethylating agents. wikipedia.org | Use of in situ generation methods; implementation in closed systems or microreactors. organic-chemistry.org |
| Product Stability | The chloromethoxy group is susceptible to hydrolysis. | Anhydrous reaction and storage conditions; purification via non-aqueous methods. |
| Workup & Decontamination | Safe quenching and disposal of excess carcinogenic reagents. | Use of validated quenching protocols with amine or basic solutions. google.com |
Exploration of Enantioselective Transformations
Currently, there is a notable absence of published research specifically detailing the exploration of enantioselective transformations involving this compound. The scientific literature lacks studies on the application of this compound as a substrate or reagent in asymmetric reactions aimed at producing chiral molecules with a high degree of stereochemical control.
Future research endeavors could profitably be directed towards this area. Investigations could focus on the development of catalytic systems, employing either chiral metal complexes or organocatalysts, to achieve enantioselective reactions at the chloromethoxy group or other reactive sites within the molecule. The sulfonyl group, for instance, could influence the stereochemical outcome of transformations at the aromatic ring or the benzylic position.
A systematic screening of chiral catalysts and reaction conditions would be a crucial first step. This could involve evaluating various classes of chiral ligands for metal-catalyzed reactions or different types of asymmetric organocatalysts. The goal would be to identify conditions that provide high enantiomeric excess (e.e.) and yield for specific transformations, such as nucleophilic substitution at the benzylic carbon of the chloromethoxy group.
Table 1: Potential Areas for Future Research in Enantioselective Transformations
| Research Area | Description | Potential Chiral Catalysts |
|---|---|---|
| Asymmetric Nucleophilic Substitution | Replacement of the chlorine atom in the chloromethoxy group with various nucleophiles in the presence of a chiral catalyst to generate a stereocenter. | Chiral phase-transfer catalysts, chiral Lewis acids, organocatalysts (e.g., cinchona alkaloids). |
| Enantioselective Functionalization of the Aromatic Ring | Directed ortho-metalation followed by reaction with a chiral electrophile, or enantioselective C-H activation. | Chiral palladium, rhodium, or iridium complexes. |
The successful development of such enantioselective methods would significantly enhance the utility of this compound as a building block in the synthesis of complex, single-enantiomer pharmaceutical and agrochemical compounds.
Integration into Automated Synthesis Platforms
The integration of this compound into automated synthesis platforms represents a promising avenue for future research, although specific examples are not yet documented in the current literature. Automated synthesis, encompassing technologies like flow chemistry and high-throughput screening, can accelerate reaction optimization and the generation of compound libraries. nih.gov
For this compound, automated platforms could be particularly advantageous for several reasons:
Rapid Reaction Screening: The reactivity of the chloromethoxy group can be sensitive to reaction conditions. Automated systems would allow for the high-throughput screening of various bases, solvents, temperatures, and nucleophiles to quickly identify optimal conditions for its reactions.
Library Synthesis: This compound could serve as a key building block in the automated synthesis of libraries of molecules for drug discovery or materials science research. By systematically reacting it with a diverse set of nucleophiles in an automated fashion, large numbers of derivatives can be prepared efficiently.
Improved Safety and Reproducibility: Automated systems can offer better control over reaction parameters and containment of reactive species, leading to improved safety and reproducibility compared to manual synthesis.
Table 2: Potential Applications in Automated Synthesis
| Automated Platform | Application for this compound | Potential Advantages |
|---|---|---|
| Flow Chemistry | Continuous production of derivatives through reactions of the chloromethoxy group. | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, potential for telescoping reactions. |
| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions (catalysts, solvents, temperature) for transformations involving this compound. | Miniaturization reduces reagent consumption, parallel processing accelerates discovery of optimal conditions. |
| Robotic Synthesis Platforms | Automated parallel synthesis of a library of compounds using this compound as a common starting material. | Increased productivity, unattended operation, generation of large datasets for structure-activity relationship studies. |
Future work in this area would involve developing and validating protocols for the use of this compound in these automated systems. This would include studies on its stability under various flow conditions and its compatibility with the materials and reagents commonly used in automated synthesizers. The successful integration of this compound into such platforms would undoubtedly broaden its accessibility and application in chemical research.
Q & A
Q. What are the recommended synthetic routes for 1-(Chloromethoxy)-4-methanesulfonylbenzene, and how do chloromethylating agents influence yield and purity?
- Methodological Answer: The compound can be synthesized via chloromethylation of 4-methanesulfonylbenzene derivatives. Chloromethylating agents like 1,4-bis(chloromethoxy)butane (a less volatile alternative to traditional agents) are preferred due to reduced carcinogenic risk and improved reaction control . Key steps include optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to chloromethylating agent) and reaction temperature (typically 60–80°C under inert atmosphere). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Impurities often arise from over-chlorination, detectable via GC-MS .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer: Structural confirmation relies on a combination of:
- NMR Spectroscopy: H NMR (chloromethoxy proton: δ 5.8–6.2 ppm; sulfonyl group: δ 3.1–3.3 ppm for CH) and C NMR (C-Cl: ~70 ppm; sulfonyl carbon: ~110 ppm).
- High-Resolution Mass Spectrometry (HRESI-MS): Exact mass matching (e.g., [M+H] calculated for CHClOS: 220.9874) .
- X-ray Crystallography: For crystalline derivatives, bond angles and distances confirm spatial arrangement (e.g., Cl-O-C bond angle ~108°) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, vapor respirators, and chemical-resistant aprons are mandatory due to acute dermal/ocular toxicity risks .
- Ventilation: Use fume hoods for synthesis and purification to mitigate inhalation hazards (TLV: 1 ppm for chloromethyl ether analogs) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be stored in sealed containers for hazardous disposal .
Advanced Research Questions
Q. How does this compound participate in catalytic cycles, particularly in gold(I)-mediated reactions?
- Methodological Answer: The sulfonyl group acts as an electron-withdrawing ligand, stabilizing Au(I) complexes in cross-coupling reactions. For example, in tri-gold catalytic systems, the compound facilitates C–H activation via σ-coordination to Au(I), as evidenced by kinetic studies (rate constants: = 0.15–0.25 min at 25°C) . Mechanistic insights are derived from HRESI-MS tracking of intermediate species (e.g., [Au-Cl-L]) and DFT calculations to map transition states .
Q. What analytical strategies resolve contradictions in reported reactivity data for chloromethoxy-sulfonyl benzene derivatives?
- Methodological Answer: Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) are addressed through:
- Controlled Kinetic Experiments: Monitor reaction progress via F NMR (if fluorinated analogs are used) or UV-Vis spectroscopy (λ = 270 nm for sulfonyl absorbance) .
- Isotopic Labeling: Use O-labeled water to trace hydrolysis pathways.
- Computational Modeling: Compare activation energies (ΔG) for competing mechanisms (e.g., SN1 vs. SN2) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. How can the environmental persistence of this compound be assessed in ecotoxicological studies?
- Methodological Answer:
- Biodegradation Assays: Use OECD 301F (modified Sturm test) with activated sludge to measure half-life () under aerobic conditions.
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (LC determination; typical range: 5–10 mg/L) .
- Metabolite Tracking: LC-MS/MS identifies degradation byproducts (e.g., 4-methanesulfonylphenol) in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
